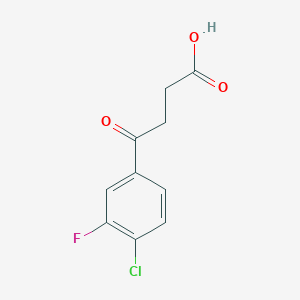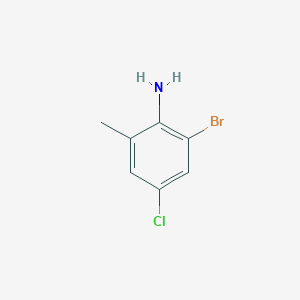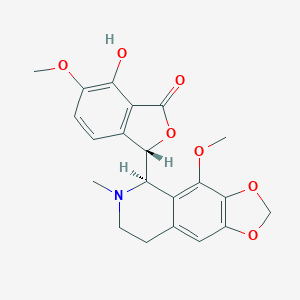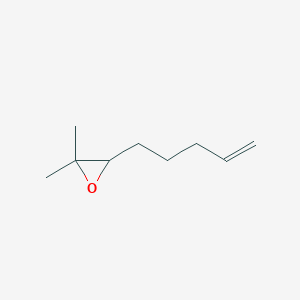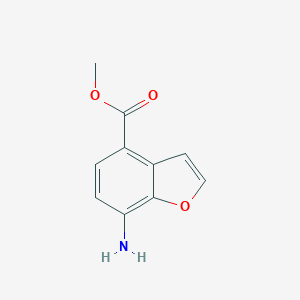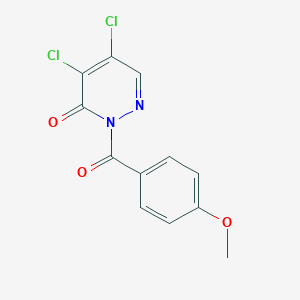
Crotonaldehído
Descripción general
Descripción
Crotonaldehyde, also known as 2-butenal, is a chemical compound with the formula CH₃CH=CHCHO. It is a colorless liquid with a pungent odor and strong lacrimatory properties. Crotonaldehyde exists as two stereoisomers: cis-crotonaldehyde and trans-crotonaldehyde, with the trans isomer being the dominant form due to its greater thermodynamic stability . This compound is moderately soluble in water and miscible with organic solvents such as ethanol, ethyl ether, and acetone . Crotonaldehyde is a versatile intermediate in organic synthesis and is found naturally in various plants and plant products, including soybean oils .
Aplicaciones Científicas De Investigación
Crotonaldehyde has several scientific research applications, including:
Safety and Hazards
Crotonaldehyde is highly toxic by all routes . Exposure can cause inflammation and irritation of the skin, respiratory tract, and mucous membranes . It can cause severe burns when it comes in contact with the skin or eyes . High levels can cause a build-up of fluid in the lungs, which may result in death .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Crotonaldehyde, a chemical compound with the formula CH3CH=CHCHO , primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the detoxification of aldehydes generated by alcohol metabolism and lipid peroxidation.
Mode of Action
This interaction could potentially inhibit the enzyme’s function, leading to an accumulation of aldehydes in the body .
Biochemical Pathways
Crotonaldehyde affects several biochemical pathways. It has been associated with DNA interstrand crosslinks, glutathione perturbation, mitogen-activated protein kinase, and Wnt and ErbB signaling pathways . These pathways play significant roles in cellular processes such as DNA repair, oxidative stress response, cell proliferation, and cell differentiation.
Pharmacokinetics
The metabolism and elimination of Crotonaldehyde are expected to occur primarily in the liver, but specific details are currently unavailable .
Result of Action
The interaction of Crotonaldehyde with its target enzyme can lead to a variety of molecular and cellular effects. It can cause DNA damage, oxidative stress, inflammation, and disruption of normal cellular functions . These effects can potentially lead to various health issues, including respiratory problems, skin and eye irritation, and even cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Crotonaldehyde. For instance, its flammability makes it a potential hazard in environments with open flames or sparks . Moreover, it is highly reactive and can form explosive mixtures with air . Therefore, proper storage and handling are crucial to prevent accidents and ensure its stability .
Análisis Bioquímico
Biochemical Properties
Crotonaldehyde forms 1,N (2)-propanodeoxyguanosine . It interacts with various biomolecules, including enzymes and proteins, altering their function and leading to various biochemical reactions .
Cellular Effects
Crotonaldehyde has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces dysfunction of the immune system in male Wistar rats .
Molecular Mechanism
At the molecular level, Crotonaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It alters the rate of T lymphocyte subsets and augments the activities of alveolar macrophages by improving the phagocytic rates and indices .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Crotonaldehyde change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Crotonaldehyde vary with different dosages in animal models. For instance, in male Wistar rats, exposure to Crotonaldehyde at doses of 4, 8, and 16 μL/kg body weight caused changes in the animals’ activities, cellular ratios, and biochemical components in the peripheral blood .
Metabolic Pathways
Crotonaldehyde is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Métodos De Preparación
Crotonaldehyde is primarily produced by the aldol condensation of acetaldehyde. The reaction involves the condensation of two molecules of acetaldehyde to form 2-hydroxybutyraldehyde, which is then dehydrated to yield crotonaldehyde . The reaction can be catalyzed by bases such as sodium hydroxide or organic amines . The industrial production of crotonaldehyde typically involves the use of acetaldehyde and a basic catalyst, followed by dehydration and distillation to achieve a product with around 99% purity .
Análisis De Reacciones Químicas
Crotonaldehyde is highly reactive due to the presence of both a carbonyl group and a carbon-carbon double bond in its structure. It undergoes various types of chemical reactions, including:
Oxidation: Crotonaldehyde can be oxidized to crotonic acid using oxidizing agents such as potassium permanganate.
Addition Reactions: The addition of alcohols or thiols to the olefinic double bond, catalyzed by a basic catalyst, is important for the synthesis of 3-alkoxybutyraldehydes.
Dimerization: Exposure to strong acids can catalyze the dimerization of crotonaldehyde to form dicrotonaldehyde.
Comparación Con Compuestos Similares
Crotonaldehyde belongs to the class of organic compounds known as enals, which are alpha, beta-unsaturated aldehydes. Similar compounds include:
Crotonic Acid: Crotonic acid (CH₃CH=CHCOOH) is the carboxylic acid derivative of crotonaldehyde, formed by the oxidation of the aldehyde group.
Crotonaldehyde is unique due to its combination of a carbonyl group and a carbon-carbon double bond, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Crotonaldehyde involves the aldol condensation reaction of acetaldehyde and acetaldehyde or by dehydrogenation of crotyl alcohol.", "Starting Materials": ["Acetaldehyde", "Crotyl alcohol"], "Reaction": [ "Step 1: Mix acetaldehyde and crotyl alcohol in the presence of a base catalyst such as potassium hydroxide.", "Step 2: Heat the mixture to initiate the aldol condensation reaction.", "Step 3: The resulting aldol product is dehydrated by heating with an acid catalyst such as sulfuric acid or phosphoric acid to form Crotonaldehyde.", "Step 4: The product is then purified by distillation or recrystallization." ] } | |
| Crotonaldehyde, a highly electrophilic a, b-unsaturated aldehyde, is a ubiquitous environmental pollutant and a risk factor for multiple respiratory diseases. Crotonaldehyde is highly volatile and hydrophilic, so it is efficiently absorbed in the respiratory tract. Alveolar macrophages are major effector cells of the nonspecific host defence in the lung. The aim of this study was to investigate the molecular mechanisms and signaling pathways responsible for cell death of alveolar macrophage induced by crotonaldehyde. Our results show that crotonaldehyde induces apoptosis in alveolar macrophages, as indicated by phosphatidylserine externalization and DNA fragmentation. Pretreatment of alveolar macrophages with N-acetylcysteine, ascorbic acid, a-tocopherol, superoxide dismutase inhibited crotonaldehyde-induced apoptosis. Crotonaldehyde-induced apoptosis was characterized by ROS generation, GSH depletion, loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, caspase-3/7 and caspase-9 activation, elevation of intracellular Ca(2+) concentration and the increase of p53 expression. Furthermore, pretreatment with either p53 inhibitor pifithrin-a or calcium chelator BAPTA-AM effectively attenuated apoptosis induced by crotonaldehyde. Taken together, our results showed that crotonaldehyde induce apoptosis in alveolar macrophages through intracellular calcium, mitochondria and p53 signaling pathways. These results would help to illustrate the mechanism of toxicity induced by crotonaldehyde and to look for a novel treatment for diseases induced by exposure to crotonaldehyde-rich pollutants such as cigarette smoke. | |
Número CAS |
4170-30-3 |
Fórmula molecular |
C4H6O C4H6O CH3CH=CHCHO |
Peso molecular |
70.09 g/mol |
Nombre IUPAC |
but-2-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3 |
Clave InChI |
MLUCVPSAIODCQM-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C/C=O |
Impurezas |
2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1% |
SMILES |
CC=CC=O |
SMILES canónico |
CC=CC=O |
Punto de ebullición |
219 °F at 760 mmHg (EPA, 1998) 102.2 °C 104 °C 219 °F |
Color/Form |
Water-white, mobile liquid Water-white to straw-colored liquid Water-white liquid. [Note: Turns pale-yellow on contact with air.] |
Densidad |
0.853 at 68 °F (EPA, 1998) - Less dense than water; will float 0.853 at 20 °C/20 °C Relative density (water = 1): 0.85 0.87 |
Punto de inflamación |
55 °F (EPA, 1998) The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C 13 °C (55 °F) Closed cup 13 °C c.c. 55 °F 45 °F |
melting_point |
-105 °F (EPA, 1998) -69 °C -76.5 °C (trans), -69 °C (cis) -101 °F |
| 123-73-9 4170-30-3 |
|
Descripción física |
Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Liquid Water-white liquid with a suffocating odor; Note: Turns pale-yellow on contact with air; [NIOSH] COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR. Colorless to straw-colored liquid with a suffocating odor. Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.] |
Pictogramas |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Vida útil |
Turns to a pale yellow color in contact with light and air. Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Since the products of resinification & oxidation vary from yellow to dark brown, it is difficult to store crotonaldehyde without its becoming discolored. Stable under recommended storage conditions. Contains the following stabiliser(s): BHT (0.1 %) Water (1 %) Stable under recommended storage conditions. |
Solubilidad |
less than 0.1 mg/mL at 65.3 °F (NTP, 1992) Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5; at 5 °C: 19.2 In water (g/100 g): 18.1 at 20 °C; 19.2 at 5 °C In water, 1.81X10+5 mg/L at 20 °C Soluble in chloroform; very soluble in ethanol, ethyl ether, acetone; miscible in benzene Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble) 18% |
Sinónimos |
2-Butenal; 1-Formylpropene; 2-Butenaldehyde; But-2-en-1-al; Crotonal; Crotonic Aldehyde; NSC 56354 |
Densidad de vapor |
2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air) 2.41 (Air = 1) Relative vapor density (air = 1): 2.41 2.41 |
Presión de vapor |
19 mmHg at 68 °F (EPA, 1998) 30.0 [mmHg] 30 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 4.0 19 mmHg |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)

